molecular formula C9H9BrO2 B3335199 3-Bromo-6-hydroxy-2,5-dimethyl-benzaldehyde CAS No. 108373-08-6

3-Bromo-6-hydroxy-2,5-dimethyl-benzaldehyde

Cat. No.: B3335199
CAS No.: 108373-08-6
M. Wt: 229.07 g/mol
InChI Key: YZLWQJGFSUADDC-UHFFFAOYSA-N
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Description

Overview of Halogenated Phenolic Benzaldehydes in Advanced Organic Synthesis

Halogenated phenolic benzaldehydes represent a class of organic compounds characterized by a benzene (B151609) ring substituted with a formyl group (-CHO), a hydroxyl group (-OH), and at least one halogen atom. This unique combination of functional groups imparts a versatile reactivity profile, making them valuable building blocks in organic synthesis. The aldehyde group can undergo a wide range of transformations, including oxidation, reduction, and nucleophilic addition, while the phenolic hydroxyl group can be alkylated, acylated, or participate in coupling reactions. The halogen substituent provides a reactive site for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for constructing complex molecular architectures.

These compounds serve as crucial intermediates in the synthesis of a wide array of fine chemicals, including pharmaceuticals, agrochemicals, and dyes. google.com The precise positioning of the different functional groups on the aromatic ring allows for regioselective reactions, enabling the targeted synthesis of complex, highly substituted aromatic compounds. The synthesis of these intermediates themselves is an active area of research, with methods being developed to control oxidation depth and selectively produce the desired benzaldehyde (B42025) over the corresponding benzoic acid. google.comresearchgate.net

Strategic Importance of 3-Bromo-6-hydroxy-2,5-dimethyl-benzaldehyde as a Synthetic Intermediate

This compound is a prime example of a polysubstituted aromatic compound whose structure is strategically designed for multi-step organic synthesis. Its molecular structure features an aldehyde, a hydroxyl group, a bromine atom, and two methyl groups attached to a benzene ring. Each of these components offers a potential site for chemical modification, making the compound a highly valuable precursor for more complex molecules.

The presence of both an aldehyde and a hydroxyl group on the same ring, as seen in salicylaldehyde (B1680747) derivatives, allows for the formation of stable Schiff bases and intramolecular hydrogen bonding, which can influence the molecule's conformation and reactivity. nih.gov The bromine atom is a key functional group for introducing further complexity through metal-catalyzed cross-coupling reactions. The methyl groups, while less reactive, influence the electronic properties and steric environment of the ring, which can affect the regioselectivity of subsequent reactions. This compound serves as an important intermediate in the synthesis of more complex organic molecules due to its unique functional groups that allow for various chemical transformations.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₉H₉BrO₂
Molecular Weight 229.07 g/mol
Appearance Data not available
Melting Point Data not available

This interactive table provides a summary of the key physicochemical properties of the compound.

Contemporary Research Landscape and Future Directions in the Chemistry of Substituted Benzaldehydes

The field of organic synthesis is continually evolving, with a strong emphasis on developing more efficient, cost-effective, and environmentally benign methodologies. liberty.edu Research into substituted benzaldehydes is at the forefront of these efforts. A significant trend is the design of tandem or one-pot reactions, which streamline synthetic processes by avoiding the costly and time-consuming isolation of intermediates. liberty.eduresearchgate.net Such strategies are being applied to create diverse benzaldehyde derivatives. researchgate.netacs.org

In medicinal chemistry, substituted benzaldehydes are being designed as targeted therapeutic agents. For example, specific benzaldehydes have been developed to bind to human haemoglobin, potentially acting as anti-sickling agents for sickle cell disease. nih.gov Furthermore, these compounds are used as precursors in the synthesis of biologically active molecules, including potential anticancer and antiviral agents. nih.govnih.gov

Another major research direction involves the use of aldehydes as radical precursors under metal-free conditions, expanding the toolkit for C-C bond formation. acs.org The development of novel catalytic systems and the functionalization of C-H bonds are also active areas of investigation to provide new, efficient routes to valuable aldehyde derivatives. researchgate.net Looking forward, the synergy between computational modeling, such as Quantitative Structure-Property Relationship (QSPR) studies, and experimental synthesis is expected to accelerate the discovery of new substituted benzaldehydes with tailored properties for applications in materials science, pharmacology, and chemical engineering. researchgate.net

Table 2: Chemical Compounds Mentioned

Compound Name Molecular Formula
This compound C₉H₉BrO₂
Benzaldehyde C₇H₆O
Benzoic Acid C₇H₆O₂

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-hydroxy-3,6-dimethylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-5-3-8(10)6(2)7(4-11)9(5)12/h3-4,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZLWQJGFSUADDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1O)C=O)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Approaches

Retrosynthetic Analysis for 3-Bromo-6-hydroxy-2,5-dimethyl-benzaldehyde Synthesis

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, two primary disconnections are considered, focusing on the introduction of the formyl and bromo substituents.

Disconnection A (Formylation): The primary disconnection is the bond between the aromatic ring and the formyl group (C-CHO). This suggests a formylation reaction as the final key step. The precursor would be 4-Bromo-2,5-dimethylphenol. This approach relies on achieving regioselective formylation at the position ortho to the hydroxyl group.

Disconnection B (Bromination): An alternative disconnection involves the C-Br bond. This implies a late-stage electrophilic bromination of a phenolic aldehyde precursor, namely 6-Hydroxy-2,5-dimethyl-benzaldehyde. The success of this route depends on directing the bromine atom to the desired position, ortho to the hydroxyl group and meta to the aldehyde.

Both strategies begin from the readily available precursor 2,5-dimethylphenol (B165462), which can be selectively halogenated or formylated to build the required substitution pattern. The choice between these routes depends on the feasibility and regioselectivity of the respective key reactions.

Classical Synthetic Routes and Modifications

Classical synthetic organic chemistry offers a robust toolbox for the construction of substituted phenols and benzaldehydes. These methods, while established, often require optimization to achieve the desired regioselectivity for complex molecules.

Introducing a bromine atom with precise regiocontrol onto a highly activated phenolic ring is a significant challenge. The hydroxyl group is a strongly activating, ortho-, para-director, as are the two methyl groups. The aldehyde group is deactivating and meta-directing. In the precursor 6-Hydroxy-2,5-dimethyl-benzaldehyde, the positions ortho and para to the powerful hydroxyl directing group are already substituted. The remaining open position is ortho to the hydroxyl group and meta to the aldehyde group.

Electrophilic bromination using reagents like N-Bromosuccinimide (NBS) or bromine in a suitable solvent (e.g., acetic acid or dichloromethane) would be the standard approach. The strong activation from the hydroxyl and methyl groups would likely facilitate the reaction under mild conditions. The directing effects of the substituents would converge to favor bromination at the C3 position, making this a potentially viable synthetic route. However, unwanted side reactions, such as oxidation of the aldehyde or over-halogenation, must be carefully controlled.

Formylation, the introduction of an aldehyde group (-CHO) onto an aromatic ring, is a fundamental transformation. researchgate.net Several classical methods exist for the formylation of phenols, each with its own mechanism and regioselective tendencies. tcichemicals.com Starting from 4-Bromo-2,5-dimethylphenol, the goal is to introduce the formyl group exclusively at the position ortho to the hydroxyl group.

Duff Reaction: This reaction uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium (e.g., glycerol/boric acid or trifluoroacetic acid). It typically shows a strong preference for formylation at the ortho position of phenols due to chelation effects. researchgate.net

Reimer-Tiemann Reaction: This method involves treating the phenol (B47542) with chloroform (B151607) (CHCl₃) in a basic solution. It generates a dichlorocarbene (B158193) intermediate which reacts with the phenoxide ion, primarily at the ortho position. A key drawback is that yields can be moderate, and para-isomers can sometimes form. researchgate.net

Magnesium Chloride-Paraformaldehyde Method: A highly efficient and regioselective method for the ortho-formylation of phenols utilizes paraformaldehyde in the presence of magnesium chloride and a base like triethylamine. orgsyn.orgorgsyn.org This method often provides high yields of the salicylaldehyde (B1680747) derivative with excellent selectivity for the ortho position and is compatible with various functional groups, including halogens. orgsyn.org

The table below compares these classical formylation methods for the synthesis of the target precursor.

Reaction NameReagentsTypical SelectivityPotential AdvantagesPotential Disadvantages
Duff Reaction Hexamethylenetetramine (HMTA), Acid (e.g., TFA)High ortho-selectivityOne-step processCan require harsh conditions; yields may vary
Reimer-Tiemann Chloroform (CHCl₃), Strong Base (e.g., NaOH)Primarily orthoUses inexpensive reagentsOften gives modest yields; can form byproducts
MgCl₂/Paraformaldehyde Paraformaldehyde, MgCl₂, Triethylamine (Et₃N)Excellent ortho-selectivityHigh yields, mild conditions, excellent regiocontrol orgsyn.orgRequires anhydrous conditions

Directed ortho-metalation (DoM) is a powerful strategy for achieving site-specific functionalization of aromatic compounds. nih.govmcmaster.ca In this approach, a directing group on the aromatic ring coordinates to an organolithium reagent (typically n-BuLi or s-BuLi), facilitating deprotonation of the adjacent ortho-proton. The resulting aryl-lithium species is a potent nucleophile that can react with a suitable electrophile to introduce a functional group with absolute regiocontrol. acs.org

For the synthesis of this compound, the hydroxyl group of the 4-Bromo-2,5-dimethylphenol precursor must first be protected with a suitable group (e.g., methoxymethyl (MOM) or tert-butyldimethylsilyl (TBS)) that can also act as a directing group. The protected phenol is then treated with an alkyllithium base, which selectively removes the proton at the C6 position, ortho to the directing group. The subsequent quenching of the generated lithiated intermediate with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), followed by deprotection, yields the desired aldehyde. This method offers unparalleled regioselectivity where classical electrophilic substitution reactions might fail or provide mixtures of isomers. nih.gov

Modern Catalytic Methods in Synthesis

Modern synthetic chemistry increasingly relies on transition metal catalysis to achieve transformations that are difficult or inefficient using classical methods. These catalytic approaches often offer higher efficiency, selectivity, and functional group tolerance. researchgate.net

Transition metal-catalyzed reactions provide innovative pathways for C-H functionalization and cross-coupling, which can be applied to the synthesis of complex benzaldehydes. nih.govacs.org These methods can involve the direct C-H activation of an aromatic ring or the formylation of an aryl halide.

One potential strategy involves a palladium-catalyzed formylation of an aryl bromide or triflate precursor. For instance, a precursor like 2,4-dibromo-1,3-dimethyl-5-(protected-hydroxy)benzene could be synthesized. Then, a selective palladium-catalyzed coupling reaction using a formyl equivalent (e.g., carbon monoxide and a hydride source) could be employed to introduce the aldehyde group at one of the C-Br positions. The selectivity of this reaction would depend on the electronic and steric differences between the two bromine atoms.

Alternatively, rhodium or cobalt-catalyzed C-H activation/functionalization could be envisioned. researchgate.net Starting with a precursor like 4-Bromo-2,5-dimethylphenol, a catalyst could be directed by the hydroxyl group to selectively activate the C-H bond at the ortho position, followed by reaction with a formylating agent. These methods represent the cutting edge of synthetic chemistry and offer atom-economical routes to highly substituted aromatic compounds. researchgate.net

Organocatalytic Approaches in Aromatic Aldehyde Preparation

In recent years, organocatalysis has emerged as a powerful tool in organic synthesis, offering a greener and often more selective alternative to traditional metal-based catalysts. sci-hub.red For the preparation of aromatic aldehydes, organocatalytic formylation reactions represent a significant advancement.

One conceptually novel organocatalytic strategy involves the formylation of boronic acids using glyoxylic acid as the formylating agent. sci-hub.red This process, catalyzed by simple aniline (B41778) derivatives, operates under metal-free, mild conditions and is environmentally friendly, producing non-toxic carbon dioxide and boric acid as by-products. sci-hub.red The reaction demonstrates a broad substrate scope, including aryl boronic acids with various functional groups. sci-hub.red To apply this to the synthesis of this compound, a potential route would involve the preparation of the corresponding arylboronic acid precursor.

Another approach is the direct formylation of phenols. While many methods for direct formylation exist, they often lack regioselectivity or require harsh conditions. orgsyn.org However, certain organocatalytic systems have shown promise. For instance, ascorbic acid has been reported as a highly efficient organocatalyst for the ipso-hydroxylation of arylboronic acids, a related transformation that highlights the potential of small organic molecules to catalyze complex reactions on aromatic rings. acs.org While not a direct formylation, it points towards the feasibility of developing organocatalytic systems for C-H functionalization on phenol rings.

Chemo-enzymatic catalytic cascades, which combine the selectivity of enzymes with the reactivity of chemical catalysts, also represent a burgeoning field applicable to aldehyde synthesis. rsc.org These nature-inspired processes can create valuable aromatic aldehydes from renewable resources, aligning with the principles of green chemistry. rsc.org

Principles of Sustainable Chemistry in Compound Synthesis

The principles of sustainable or "green" chemistry are integral to modern synthetic design, aiming to reduce waste, minimize energy consumption, and eliminate the use of hazardous substances. yale.edunih.gov The synthesis of this compound can be evaluated and optimized through the lens of these twelve principles.

Prevention : It is preferable to prevent waste formation than to treat it afterward. yale.edu One-pot or tandem reactions, which avoid the isolation and purification of intermediates, are a prime example of this principle in action. liberty.edurug.nl

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. yale.edu Catalytic reactions, including organocatalytic approaches, are inherently more atom-economical than stoichiometric reactions. yale.edu

Less Hazardous Chemical Syntheses : Methods should be designed to use and generate substances with little or no toxicity. yale.edu This involves replacing hazardous reagents, such as liquid bromine, with safer alternatives like polyvinylpolypyrrolidone–bromine complexes (PVPP–Br2) or aqueous hydrobromic acid with hydrogen peroxide. researchgate.net

Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be minimized or made unnecessary where possible. yale.edu Avoiding organic solvents by using water or performing reactions in a solvent-free manner is a key goal. mdpi.com

Design for Energy Efficiency : Energy requirements should be minimized. yale.edu Conducting reactions at ambient temperature and pressure, potentially facilitated by microwave irradiation or photoredox catalysis, can significantly reduce energy consumption. scielo.org.mxresearchgate.net

Use of Renewable Feedstocks : Starting materials should be renewable whenever practicable. yale.edu While the precursor 2,5-dimethylphenol is often derived from fossil fuels, research into producing such phenolic compounds from renewable biomass is ongoing. rsc.org

Reduce Derivatives : Unnecessary derivatization, such as the use of protecting groups, should be avoided as it requires additional reagents and generates waste. nih.gov Developing highly regioselective reactions is key to circumventing the need for protecting groups.

Catalysis : Catalytic reagents are superior to stoichiometric reagents. nih.gov The use of organocatalysts or transition metals in small amounts is a cornerstone of green synthesis. sci-hub.red

By applying these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally benign.

Comparative Analysis of Synthetic Efficiency, Yields, and Regioselectivity

The efficiency, yield, and regioselectivity of the synthesis of this compound are highly dependent on the chosen synthetic strategy. The primary challenge lies in controlling the position of the bromo and formyl groups on the 2,5-dimethylphenol ring. The hydroxyl group is a strong ortho-, para-director, while the methyl groups are weaker ortho-, para-directors.

A plausible synthetic pathway begins with 2,5-dimethylphenol. The first step would be formylation to introduce the aldehyde group.

Table 1: Comparison of Phenol Formylation Methods

Method Reagents Conditions Yield Regioselectivity Green Chemistry Considerations
Duff Reaction Hexamethylenetetramine, acid Heat Moderate High for ortho Uses formaldehyde (B43269) derivative, requires heat
Reimer-Tiemann Chloroform, strong base Heat Low to Moderate Primarily ortho Uses hazardous chloroform, generates waste
Mg-Chelate Method MgCl₂, Paraformaldehyde, Et₃N Reflux in THF High Exclusively ortho Milder conditions, good selectivity orgsyn.orgnih.gov

| Organocatalytic | Arylboronic acid, Glyoxylic acid | Mild, metal-free | Good | Dependent on boronic acid precursor | Environmentally friendly, atom-economical sci-hub.red |

Following formylation of 2,5-dimethylphenol to produce 6-hydroxy-2,5-dimethyl-benzaldehyde, the next step is regioselective bromination. The hydroxyl and aldehyde groups will direct the incoming electrophile (bromine). The strong activating and ortho-directing effect of the hydroxyl group would likely direct the bromine to the C3 position.

Table 2: Comparison of Aromatic Bromination Methods

Method Reagents Conditions Yield Regioselectivity Green Chemistry Considerations
Direct Bromination Br₂ in Acetic Acid Room Temp Good to High Can lead to mixtures researchgate.net Uses corrosive and hazardous liquid bromine
NBS N-Bromosuccinimide CCl₄, reflux Good Generally selective CCl₄ is a hazardous solvent nih.gov
PVPP-Br₂ Complex Polyvinylpolypyrrolidone–Br₂ Mild Good High Safer, solid bromine source researchgate.net

| Ionic Liquid | bMImB₂ | Acetonitrile, Room Temp | High | Remarkable reactivity | Safer bromine source, efficient researchgate.net |

An alternative strategy involves brominating 2,5-dimethylphenol first. The hydroxyl group would direct the bromine to the C4 or C6 position. Bromination at C6 would be sterically hindered by the adjacent methyl group. Bromination at C4 would yield 4-bromo-2,5-dimethylphenol. Subsequent formylation would then be directed by the powerful hydroxyl group to the C6 position, potentially leading to a different isomer. The regioselectivity of brominating substituted phenols can be complex, sometimes resulting in mixtures of products. rsc.org Therefore, the sequence of formylation followed by bromination appears to be the more strategically sound approach to selectively obtain the desired this compound isomer.

Reactivity and Mechanistic Investigations

Electrophilic and Nucleophilic Reactions of the Aldehyde Moiety

The aldehyde group is a primary site for nucleophilic addition reactions, a characteristic reactivity of carbonyl compounds. The electrophilicity of the carbonyl carbon is influenced by the electronic environment of the aromatic ring.

The aldehyde functionality of 3-Bromo-6-hydroxy-2,5-dimethyl-benzaldehyde readily undergoes condensation reactions with primary amines to form Schiff bases (imines). byjus.comlearncbse.in This reaction is fundamental in the synthesis of various organic ligands used in coordination chemistry and catalysis. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. Salicylaldehyde (B1680747) and its derivatives are commonly employed in the formation of Schiff bases for use as ligands in metal coordination chemistry. nih.gov While specific studies on this compound are not abundant, the reactivity is analogous to other substituted hydroxybenzaldehydes. nih.govnih.gov

The general reaction for Schiff base formation is as follows:

Reaction of this compound with a primary amine.

Table 1: Examples of Schiff Base Formation with Substituted Benzaldehydes

Amine ReactantResulting Schiff Base (General Structure)Typical Reaction Conditions
Aniline (B41778)N-(3-Bromo-6-hydroxy-2,5-dimethylbenzylidene)anilineEthanol, reflux
EthylamineN-(3-Bromo-6-hydroxy-2,5-dimethylbenzylidene)ethanamineMethanol, room temperature
HydrazineBis(3-bromo-6-hydroxy-2,5-dimethylbenzylidene)hydrazineAcid catalyst, reflux

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid, will convert the aldehyde to the corresponding 3-bromo-6-hydroxy-2,5-dimethylbenzoic acid. ncert.nic.in Milder oxidizing agents can also be employed. The presence of the electron-donating hydroxyl group can make the ring susceptible to oxidation under harsh conditions, necessitating careful selection of reagents.

Reduction: The aldehyde is susceptible to reduction by various reagents. rsc.org Sodium borohydride (NaBH₄) is a common and mild reducing agent that will selectively reduce the aldehyde to 3-bromo-6-hydroxy-2,5-dimethylbenzyl alcohol without affecting the aromatic ring or the bromine substituent. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also be effective. orgsyn.org

Table 2: Oxidation and Reduction of the Aldehyde Group

Reaction TypeReagentProduct
OxidationPotassium permanganate (KMnO₄)3-Bromo-6-hydroxy-2,5-dimethylbenzoic acid
OxidationChromic acid (H₂CrO₄)3-Bromo-6-hydroxy-2,5-dimethylbenzoic acid
ReductionSodium borohydride (NaBH₄)3-Bromo-6-hydroxy-2,5-dimethylbenzyl alcohol
ReductionLithium aluminum hydride (LiAlH₄)3-Bromo-6-hydroxy-2,5-dimethylbenzyl alcohol

Transformations Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is acidic and can act as a nucleophile, allowing for a range of transformations at this position.

Etherification: The hydroxyl group can be converted to an ether through Williamson ether synthesis. This involves deprotonation of the phenol (B47542) with a base (e.g., sodium hydride, potassium carbonate) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. For example, reaction with methyl iodide in the presence of a base would yield 3-bromo-6-methoxy-2,5-dimethyl-benzaldehyde.

Esterification: Esterification can be achieved by reacting the phenolic hydroxyl group with an acyl chloride or an acid anhydride in the presence of a base like pyridine. For instance, treatment with acetyl chloride would yield 3-bromo-2-formyl-4,6-dimethylphenyl acetate. cdnsciencepub.com

Table 3: Etherification and Esterification Reactions

Reaction TypeReagentProduct
EtherificationMethyl iodide (CH₃I), K₂CO₃3-Bromo-6-methoxy-2,5-dimethyl-benzaldehyde
EtherificationBenzyl (B1604629) bromide (C₆H₅CH₂Br), NaH6-(Benzyloxy)-3-bromo-2,5-dimethyl-benzaldehyde
EsterificationAcetyl chloride (CH₃COCl), Pyridine3-Bromo-2-formyl-4,6-dimethylphenyl acetate
EsterificationAcetic anhydride ((CH₃CO)₂O), Pyridine3-Bromo-2-formyl-4,6-dimethylphenyl acetate

The hydroxyl group can direct electrophilic aromatic substitution to the ortho and para positions. However, in this compound, the positions ortho and para to the hydroxyl group are already substituted. Therefore, its primary role in directing further functionalization of the ring is limited. However, the hydroxyl group can be used to introduce other functionalities through reactions at the oxygen atom, as described in the etherification and esterification section.

Reactions of the Aromatic Bromine Substituent

The bromine atom on the aromatic ring is relatively unreactive towards nucleophilic aromatic substitution under standard conditions. However, it can participate in a variety of transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Common cross-coupling reactions involving aryl bromides include:

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond.

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.

Sonogashira Coupling: Reaction with a terminal alkyne in the presence of palladium and copper catalysts to form a C-C bond.

Buchwald-Hartwig Amination: Reaction with an amine in the presence of a palladium catalyst and a base to form a C-N bond.

These reactions would allow for the replacement of the bromine atom with a wide variety of functional groups, significantly increasing the molecular complexity.

Table 4: Potential Cross-Coupling Reactions of the Bromine Substituent

Reaction NameCoupling PartnerCatalyst System (Typical)Product Type (General Structure)
Suzuki CouplingPhenylboronic acidPd(PPh₃)₄, Na₂CO₃6-Hydroxy-2,5-dimethyl-[1,1'-biphenyl]-3-carbaldehyde
Heck CouplingStyrene (B11656)Pd(OAc)₂, PPh₃, Et₃N6-Hydroxy-2,5-dimethyl-3-((E)-2-phenylethenyl)benzaldehyde
Sonogashira CouplingPhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N6-Hydroxy-2,5-dimethyl-3-(phenylethynyl)benzaldehyde
Buchwald-Hartwig AminationAnilinePd₂(dba)₃, BINAP, NaOtBu6-Hydroxy-2,5-dimethyl-3-(phenylamino)benzaldehyde

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, primarily involving the displacement of the bromide ion by a nucleophile. The success of SNAr reactions is heavily dependent on the electronic nature of the aromatic ring. For an SNAr reaction to proceed, the ring must be activated by electron-wittransforming groups, typically positioned ortho and/or para to the leaving group.

Hypothetical SNAr Reaction Data

NucleophileProposed ProductExpected Reactivity
Methoxide (CH₃O⁻)3-Methoxy-6-hydroxy-2,5-dimethyl-benzaldehydeLow to moderate
Ammonia (NH₃)3-Amino-6-hydroxy-2,5-dimethyl-benzaldehydeLow
Thiophenoxide (C₆H₅S⁻)3-(Phenylthio)-6-hydroxy-2,5-dimethyl-benzaldehydeModerate

This table is purely hypothetical and intended for illustrative purposes. Actual reactivity would need to be determined experimentally.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) for Aryl-Aryl and Aryl-Alkyl Bond Formation

The bromine atom on this compound makes it a suitable candidate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon bonds.

Suzuki Coupling: This reaction would involve the coupling of this compound with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This would result in the formation of a new aryl-aryl or aryl-alkyl bond at the position of the bromine atom.

Heck Coupling: In a Heck reaction, the compound would react with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.

Sonogashira Coupling: This reaction would couple the bromo-benzaldehyde with a terminal alkyne, again using a palladium catalyst, typically with a copper co-catalyst and a base, to yield an alkynylated derivative.

The efficiency of these cross-coupling reactions would be influenced by steric hindrance from the adjacent methyl and hydroxyl groups, which could impact the approach of the catalytic complex.

Potential Cross-Coupling Products

ReactionCoupling PartnerPotential Product
SuzukiPhenylboronic acid3-Phenyl-6-hydroxy-2,5-dimethyl-benzaldehyde
HeckStyrene3-(2-Phenylethenyl)-6-hydroxy-2,5-dimethyl-benzaldehyde
SonogashiraPhenylacetylene3-(2-Phenylethynyl)-6-hydroxy-2,5-dimethyl-benzaldehyde

This table presents potential products based on established cross-coupling methodologies. Specific reaction conditions would need to be optimized.

Reactivity of the Methyl Substituents

The methyl groups on the aromatic ring are generally unreactive under standard conditions. However, they can undergo oxidation under harsh conditions to form carboxylic acids. It is also possible that under radical conditions, benzylic halogenation could occur, leading to the formation of bromomethyl derivatives. The relative reactivity of the two methyl groups would depend on their electronic and steric environment.

Chemo-, Regio-, and Stereoselectivity in Multi-Substituted Aromatic Systems

The presence of multiple functional groups (bromo, hydroxyl, aldehyde, and methyl) on the aromatic ring raises questions of selectivity in chemical transformations.

Chemoselectivity: In reactions involving nucleophiles, the aldehyde group would be a primary site of attack (nucleophilic addition), potentially competing with SNAr at the C-Br bond. In cross-coupling reactions, the C-Br bond is the expected site of reactivity.

Regioselectivity: For any further electrophilic aromatic substitution reactions, the directing effects of the existing substituents would determine the position of the incoming electrophile. The hydroxyl and methyl groups are ortho-, para-directing, while the aldehyde group is meta-directing. The interplay of these groups would lead to a complex regiochemical outcome.

Stereoselectivity: For reactions involving the aldehyde group that create a new stereocenter, the potential for stereoselectivity would depend on the specific reagents and reaction conditions used.

Kinetic and Thermodynamic Aspects of Compound Transformations

No kinetic or thermodynamic data for any transformation involving this compound has been found in the scientific literature. To understand these aspects, experimental studies would be required. Such studies would involve monitoring reaction rates under various conditions (temperature, concentration, catalyst loading) to determine rate laws and activation parameters. Thermodynamic studies would involve measuring the equilibrium constants of reversible reactions to determine the change in Gibbs free energy.

Derivatization and Functionalization Strategies

Design and Synthesis of Novel Analogues and Homologues

The synthesis of analogues and homologues of 3-Bromo-6-hydroxy-2,5-dimethyl-benzaldehyde allows for the fine-tuning of its electronic, steric, and physicochemical properties. Strategic modifications can be planned to enhance specific functionalities or to probe structure-activity relationships.

Key synthetic strategies include:

Substitution at the Aromatic Ring: The positions on the benzene (B151609) ring can be further functionalized. For instance, electrophilic aromatic substitution reactions can introduce additional groups, although the existing substituents will direct the position of new entrants. Conversely, nucleophilic aromatic substitution could potentially replace the bromine atom, though this typically requires harsh conditions or activation by strongly electron-withdrawing groups.

Modification of the Aldehyde Group: The aldehyde function is a gateway to numerous derivatives. It can be oxidized to a carboxylic acid, reduced to a benzyl (B1604629) alcohol, or converted into an imine (Schiff base) through condensation with primary amines. It can also participate in various carbon-carbon bond-forming reactions like the Wittig or Grignard reactions.

Derivatization of the Hydroxyl Group: The phenolic hydroxyl group can be alkylated to form ethers or acylated to form esters. These modifications can alter the molecule's solubility, hydrogen-bonding capability, and coordinating properties.

The influence of substituents on the properties of related salicylaldehyde (B1680747) derivatives has been studied, revealing that modifications can significantly alter intramolecular hydrogen bonding and π-electron conjugation. nih.gov For example, introducing electron-withdrawing groups can strengthen hydrogen bonds, a principle that can be applied in the rational design of new analogues. nih.gov

Preparation of Precursors for Polymeric Materials

The functional groups on this compound make it a candidate for incorporation into polymeric structures. The aldehyde and hydroxyl moieties can participate in various polymerization reactions.

One promising strategy involves converting the molecule into a polymerizable monomer. By analogy with similar phenolic compounds, the hydroxyl group can be reacted with a molecule like methacryloyl chloride to introduce a polymerizable methacrylate (B99206) group. This functionalized monomer could then be used in controlled radical polymerization techniques. For instance, a similar monomer, 3-formyl-4-hydroxybenzyl methacrylate (FHMA), has been successfully used in Reversible Addition-Fragmentation chain Transfer (RAFT) dispersion polymerization to create salicylaldehyde-functionalized diblock copolymer nano-objects. rsc.org This process, known as polymerization-induced self-assembly (PISA), allows for the one-pot synthesis of various morphologies like spheres, worms, and vesicles. rsc.org A similar approach could be applied to a methacrylate derivative of this compound.

Additionally, aldehydes can undergo direct polymerization, often through cationic initiation, to form polyacetals. researchgate.netcmu.edu This route offers a more direct way to create polymers where the aldehyde carbon becomes part of the polymer backbone, although control over the polymerization of substituted aromatic aldehydes can be challenging.

Functionalization for Supramolecular Assembly and Host-Guest Chemistry

Supramolecular assembly relies on non-covalent interactions to organize molecules into well-defined, higher-order structures. The specific functional groups of this compound make it an excellent candidate for designing such systems.

The formation of these assemblies is directed by a variety of intermolecular interactions:

Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor, while the aldehyde's carbonyl oxygen is a hydrogen bond acceptor. These groups can form robust intermolecular O-H···O bonds, leading to the formation of chains, sheets, or other network structures.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites (such as the carbonyl oxygen or hydroxyl group of another molecule). This type of interaction is increasingly used as a tool in crystal engineering to direct molecular packing.

Studies on various multi-substituted benzaldehyde (B42025) derivatives have demonstrated that an interplay of weak interactions, including C–H···O, C–H···π, π–π stacking, and halogen bonding, consolidates and strengthens the formation of complex molecular assemblies. nih.govresearchgate.net By modifying the functional groups of the core molecule, it is possible to program the desired supramolecular structure for applications in areas like molecular recognition and materials science.

Synthesis of Ligands for Metal Coordination and Catalysis

A prominent application of salicylaldehyde derivatives is in coordination chemistry. nih.gov this compound can be readily converted into powerful ligands for a wide array of metal ions. The most common strategy is the synthesis of Schiff base ligands.

This involves a condensation reaction between the aldehyde group of the molecule and a primary amine (R-NH₂). The resulting Schiff base (or imine) contains a C=N double bond, and the ligand typically coordinates to a metal center through the imine nitrogen and the deprotonated phenolic oxygen. This creates a stable chelate ring. By choosing different primary amines, the steric and electronic properties of the resulting ligand can be systematically varied, allowing for the synthesis of metal complexes with tailored geometries and reactivities.

Numerous studies have reported the synthesis of metal complexes from Schiff bases derived from analogous bromo-substituted salicylaldehydes. dntb.gov.uamdpi.com These complexes, featuring metals such as Ni(II), Co(II), Cu(II), and Zn(II), have shown potential in catalysis and materials science. researchgate.net The general synthetic route is outlined below:

Step 1: Schiff Base Formation

This compound + R-NH₂ → Schiff Base Ligand + H₂O

Step 2: Metal Complexation

Schiff Base Ligand + Metal Salt (e.g., MCl₂) → Metal-Schiff Base Complex

The table below presents examples of metal complexes synthesized from analogous bromo-salicylaldehyde Schiff base ligands, illustrating the versatility of this approach.

Aldehyde PrecursorAmine ComponentMetal IonResulting Complex Type
5-Bromo-salicylaldehyde4-Substituted aminesCo(II), Cu(II), Ni(II)Mononuclear Complexes dntb.gov.ua
3,5-Dibromo-salicylaldehyde1,10-phenanthroline (co-ligand)Ni(II)Octahedral Complex mdpi.com
3-Bromo-2-hydroxy-5-nitrobenzaldehydeVarious aminesDivalent MetalsBinuclear Complexes researchgate.net
5-Bromo-salicylaldehyde2-(4-aminophenyl)ethan-1-olCr(III), Fe(III)Mononuclear Complexes rsc.org

This table is based on data for analogous compounds to illustrate the synthetic strategy.

Incorporation into Complex Molecular Architectures (e.g., Macrocycles, Cages)

The defined geometry and reactive functional groups of this compound make it a valuable building block for the bottom-up synthesis of large, complex molecular architectures such as macrocycles and porous organic cages.

Macrocycles (Calixarenes): Calixarenes and their resorcinol-based analogues, resorcinarenes, are cup-shaped macrocycles formed by the acid-catalyzed condensation of a phenol (B47542) (or resorcinol) with an aldehyde. rsc.org Specifically, C-5-bromo-2-hydroxyphenylcalix rsc.org-2-methylresorcinarene has been successfully synthesized through the cyclocondensation of 5-bromo-2-hydroxybenzaldehyde with 2-methylresorcinol. mdpi.com This demonstrates a clear and viable pathway for using this compound in a similar reaction with resorcinol (B1680541) or its derivatives to produce novel, functionalized calix rsc.orgresorcinarenes. These macrocycles are of great interest for their ability to act as hosts in host-guest chemistry.

Porous Organic Cages: Porous organic cages are discrete, three-dimensional molecules with internal cavities that can be synthesized through multi-component self-assembly reactions. Salicylaldehydes are common precursors for constructing robust salicylimine cage compounds via condensation with multi-topic amines. researchgate.netresearchgate.net For example, shape-persistent [4+6] or giant cubic [8+12] cages have been formed by reacting trialdehydes with diamines or triamines with dialdehydes. nih.gov this compound could be used as a difunctional building block in condensation reactions with triamines (like triptycene (B166850) triamine) to generate such porous cage structures. The substituents on the benzaldehyde ring would project outwards from the cage, allowing for the tuning of the cage's solubility and solid-state packing. researchgate.net

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. Studies on analogs like 5-Bromo-2-Hydroxybenzaldehyde have successfully employed DFT methods, typically using the B3LYP functional with a 6-311++G(d,p) basis set, to achieve a detailed understanding of the molecule's characteristics. nih.govresearchgate.net

The electronic properties of a molecule are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. acadpubl.eumalayajournal.org

For the analog 5-Bromo-2-Hydroxybenzaldehyde, DFT calculations have determined the energies of these orbitals. nih.gov A smaller HOMO-LUMO gap generally implies higher chemical reactivity. malayajournal.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. malayajournal.org Analysis of these orbitals helps in understanding charge transfer within the molecule. nih.govacadpubl.eu

Based on these calculations, various quantum chemical parameters such as ionization potential, electron affinity, electronegativity, and global hardness can be derived to further characterize the molecule's reactivity. malayajournal.org

Calculated Frontier Orbital Energies and Properties for 5-Bromo-2-Hydroxybenzaldehyde
ParameterValue (eV)
EHOMO-6.5141
ELUMO-2.6958
HOMO-LUMO Gap (ΔE)3.8183

DFT calculations are highly effective in predicting vibrational spectra (Infrared and Raman). nih.gov For 5-Bromo-2-Hydroxybenzaldehyde, theoretical vibrational frequencies have been calculated and compared with experimental Fourier Transform Infrared (FT-IR) spectra. nih.gov

Typically, the calculated (unscaled) frequencies are slightly higher than the experimental values. To improve agreement, a scaling factor (e.g., 0.961 for the B3LYP/6-311++G(d,p) level of theory) is often applied. nih.govresearchgate.net This comparison allows for a detailed and reliable assignment of the fundamental vibrational modes of the molecule, such as O-H, C=O, and C-Br stretching and bending vibrations. nih.govresearchgate.net The excellent correlation between the scaled theoretical data and experimental spectra validates the accuracy of the computational model and the optimized molecular geometry. nih.govacs.org

Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm-1) for 5-Bromo-2-Hydroxybenzaldehyde
Vibrational ModeExperimental FT-IRCalculated (Scaled)Assignment
O-H stretch~3684~3684Stretching of the hydroxyl group
C=O stretch~1687~1687Stretching of the aldehyde carbonyl group
C-C aromatic stretch1300-8001300-800Stretching vibrations within the aromatic ring

While specific reaction pathway studies for 3-Bromo-6-hydroxy-2,5-dimethyl-benzaldehyde were not found, DFT is a powerful tool for such investigations. researchgate.net Theoretical studies on other substituted benzaldehydes have used DFT to map out reaction mechanisms, identify transition states (TS), and calculate activation energies. nih.govcanterbury.ac.uk For instance, the reaction of benzaldehyde (B42025) derivatives with amines to form Schiff bases has been studied computationally. nih.govcanterbury.ac.uk These calculations can identify key steps, such as nucleophilic attack, internal rearrangements, and the elimination of water, providing a detailed molecular-level picture of the reaction progress. nih.govcanterbury.ac.ukrsc.org

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Effects

Specific Molecular Dynamics (MD) simulations for this compound have not been reported. However, MD simulations are a vital computational technique used to study the time-dependent behavior of molecular systems. easychair.orgeasychair.org For a molecule like a substituted benzaldehyde, MD simulations could provide insights into its conformational dynamics, such as the rotation of the aldehyde and hydroxyl groups. researchgate.net Furthermore, by including explicit solvent molecules in the simulation, MD can effectively model the influence of the solvent on the molecule's structure and behavior, a phenomenon known as solvent effects. researchgate.netnih.gov

Quantum Chemical Topology and Electron Density Analysis (e.g., AIM Theory)

There are no specific studies applying Quantum Chemical Topology, such as the Quantum Theory of Atoms in Molecules (QTAIM or AIM), to this compound. The AIM theory, developed by Richard Bader, provides a rigorous method for partitioning a molecule's electron density to define atoms, chemical bonds, and other structural elements. wikipedia.orge-bookshelf.de By analyzing the topology of the electron density (ρ(r)), one can locate critical points that correspond to atomic nuclei, bond paths between atoms, rings, and cages. uni-rostock.dewiley-vch.de This analysis offers a profound understanding of the nature of chemical bonds—whether they are covalent or closed-shell interactions (like ionic or hydrogen bonds)—based on the properties of the electron density at the bond critical point. wiley-vch.de

Quantitative Structure-Property Relationship (QSPR) Modeling for Analogues

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to predict the properties of chemicals based on their molecular structure. nih.govnih.gov While no QSPR models specific to this compound exist, numerous studies have been conducted on analogues like aromatic and substituted benzaldehydes. unicamp.brresearchgate.net These models correlate calculated molecular descriptors (which encode electronic, steric, and topological features) with experimentally measured properties, such as the aquatic toxicity or NMR chemical shifts of a series of compounds. unicamp.brresearchgate.netresearchgate.net Successful QSPR models can then be used to predict the properties of new, untested analogues, making it a valuable tool in chemical and materials science. nih.gov

An Examination of this compound in Advanced Materials and Catalysis

A comprehensive review of the scientific literature reveals a notable absence of published research on the specific applications of this compound in the fields of materials science and advanced organic chemistry. While the molecular structure of this compound, featuring a reactive aldehyde group, a hydroxyl substituent, and bromine and methyl functionalities on a benzene (B151609) ring, suggests theoretical potential in various applications, there is currently no available data to substantiate these possibilities. This article addresses the specified areas of interest as outlined, highlighting the lack of specific research findings for this particular compound.

Potential Applications in Materials Science and Advanced Organic Chemistry

Chemo-sensors and Detection Systems (non-biological applications)

The specific compound This compound has not been extensively documented in dedicated research as a primary component in the development of chemo-sensors for non-biological applications. However, its molecular structure, featuring a reactive aldehyde group, a phenolic hydroxyl group, and electron-modulating bromo and methyl substituents, suggests a strong potential for its use as a versatile building block in the synthesis of sophisticated sensing materials. The principles of chemo-sensor design, particularly those based on Schiff base derivatives of salicylaldehyde (B1680747) and other substituted benzaldehydes, provide a clear framework for envisioning the role of this compound.

The core of its potential lies in the formation of Schiff bases. The aldehyde functional group of This compound can readily undergo a condensation reaction with primary amines to form a Schiff base, characterized by a carbon-nitrogen double bond (azomethine group). The resulting Schiff base ligand can be engineered with specific functionalities to selectively bind to target analytes, such as metal ions or anions.

The presence of the hydroxyl group ortho to the aldehyde is particularly significant. This arrangement allows for the formation of a stable six-membered chelation ring upon binding with a metal ion, a common feature in salicylaldehyde-based sensors. This chelation event can significantly alter the electronic properties of the molecule, leading to a detectable signal.

Sensing Mechanisms and Potential Analytes:

Chemo-sensors derived from This compound could operate through several established sensing mechanisms, primarily colorimetric and fluorometric detection.

Colorimetric Sensing: Upon complexation with a specific metal ion, the electronic transition energies of the Schiff base ligand can be perturbed, resulting in a noticeable change in color that can be detected by the naked eye or with a UV-Vis spectrophotometer. The bromo and methyl groups on the aromatic ring can influence the ligand field strength and the wavelength of maximum absorbance.

Fluorescent Sensing: If the Schiff base is designed to be fluorescent, its emission properties can be modulated upon analyte binding. This can manifest as either "turn-on" or "turn-off" fluorescence. The heavy bromine atom could potentially facilitate intersystem crossing, which might be exploited in the design of phosphorescent sensors. The chelation-enhanced fluorescence (CHEF) effect is a common mechanism where the binding of a metal ion restricts intramolecular rotation or photoinduced electron transfer (PET), leading to a significant increase in fluorescence intensity.

Potential non-biological analytes for sensors based on this compound could include a range of metal ions. The "hard-soft acid-base" (HSAB) theory can guide the design of ligands with specific selectivity. For instance, the nitrogen and oxygen donor atoms in the Schiff base would favor coordination with various transition metal ions.

Table of Potential Analytes and Sensing Mechanisms:

Analyte ClassPotential Specific AnalytesPlausible Sensing MechanismExpected Signal Change
Metal IonsCu²⁺, Fe³⁺, Zn²⁺, Al³⁺, Hg²⁺Colorimetric, Fluorescent (Turn-off/Turn-on)Visible color change, Quenching or enhancement of fluorescence
AnionsF⁻, CN⁻, AcO⁻Colorimetric, FluorescentChange in absorption or emission spectra

Detailed Research Findings on Analogous Systems:

While direct research on This compound is lacking, extensive studies on structurally similar compounds underscore its potential. For example, Schiff bases derived from 5-bromosalicylaldehyde have been successfully employed as dual-channel chemo-sensors for the detection of various metal ions. The bromo-substituent, in these cases, was shown to influence the photophysical properties and the selectivity of the sensor.

Similarly, research on other substituted salicylaldehydes demonstrates that the introduction of different functional groups on the aromatic ring allows for the fine-tuning of the sensor's sensitivity and selectivity towards specific analytes. The methyl groups in This compound , for instance, are electron-donating and could enhance the electron density on the aromatic ring, thereby affecting the binding affinity and the spectral response of the resulting chemo-sensor.

Emerging Research Frontiers and Future Prospects

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and derivatization of substituted benzaldehydes are increasingly being adapted to continuous flow chemistry to improve reaction efficiency, safety, and scalability over traditional batch processes. beilstein-journals.orgnih.gov Aldol (B89426) reactions, which are often exothermic and require strict temperature control for selectivity, are particularly well-suited to the precise control offered by flow reactors. beilstein-journals.org While specific studies on the flow synthesis of 3-Bromo-6-hydroxy-2,5-dimethyl-benzaldehyde are not yet prevalent, the principles from related transformations suggest significant potential. For instance, oxidations and aldol condensations involving benzaldehyde (B42025) derivatives have demonstrated marked improvements in yield and reduction in reaction times when transitioned from batch to flow systems. beilstein-journals.orgnih.gov

Automated synthesis platforms, which combine robotics with flow chemistry, could further accelerate the exploration of the chemical space around this compound. sigmaaldrich.com These systems enable high-throughput screening of reaction conditions and the rapid synthesis of a library of derivatives, which is invaluable for discovering new applications. sigmaaldrich.com The table below illustrates a hypothetical comparison of batch versus flow processing for a reaction type applicable to this compound, based on general findings for similar aldehydes. beilstein-journals.org

ParameterTraditional Batch ProcessingContinuous Flow Processing
Reaction Time Hours to daysSeconds to minutes
Temperature Control Difficult, potential for hotspotsPrecise and uniform
Scalability Challenging, requires process redesignStraightforward, "scaling out"
Safety Higher risk with exothermic reactionsEnhanced, smaller reaction volumes
Productivity LowerHigher

Exploration in Sustainable and Bio-inspired Chemical Transformations

Modern chemistry is increasingly focused on developing sustainable and environmentally friendly processes. For a brominated compound like this compound, this includes exploring greener methods for its synthesis and subsequent transformations. Sustainable bromination techniques, such as oxidative bromination using bromide salts with green oxidants like hydrogen peroxide or molecular oxygen, offer an alternative to the use of hazardous elemental bromine. researchgate.netnih.govresearchgate.netacs.org These methods can improve atom economy and reduce waste. researchgate.net

Bio-inspired catalysis presents another exciting frontier. Enzymes and their mimics are being explored for their high selectivity and ability to function under mild, aqueous conditions. rsc.orgnih.gov For instance, enzymatic aldol reactions using whole-cell catalysts have been demonstrated for the condensation of 4-hydroxybenzaldehyde, suggesting that similar biocatalytic routes could be developed for this compound. mdpi.com Furthermore, bio-inspired molybdenum complexes with ligands derived from substituted hydroxybenzaldehydes have been investigated for their catalytic activity in reactions like nitrate (B79036) reduction, showcasing how this class of compounds can be used in developing catalysts for environmental remediation. acs.org

Advanced Materials Fabrication Techniques Utilizing the Compound

The aldehyde and hydroxyl functional groups of this compound make it a versatile building block for advanced materials. Benzaldehyde derivatives are used in the synthesis of functionalized polymers and materials with applications in biomedical fields and water treatment. nih.govresearchgate.net The aldehyde can be immobilized onto polymeric carriers to create materials with specific properties, such as antimicrobial activity. nih.gov

Moreover, benzaldehyde derivatives can participate in copolymerization reactions to create selectively degradable polymers. acs.org The incorporation of such a molecule into a polymer backbone could introduce specific functionalities, such as flame retardancy (due to the bromine atom) or points for subsequent chemical modification. The synthesis of benzaldehyde-functionalized glycans for immobilization on surfaces for biological studies further highlights the utility of aldehyde groups in materials science. nih.gov

Potential Application AreaRelevant Functional GroupsExample of Material Type
Antimicrobial Surfaces Aldehyde, Phenolic HydroxylPolymer-immobilized compounds
Degradable Polymers AldehydeCopolymers with styrene (B11656) derivatives
Functional Coatings Aldehyde, BromineSurface-modified materials
Biosensors AldehydeSelf-assembled monolayers on chips

Theoretical Predictions and Machine Learning in Compound Design

Computational chemistry provides powerful tools for understanding and predicting the properties and reactivity of molecules like this compound. researchgate.net Theoretical studies, often employing Density Functional Theory (DFT), can elucidate molecular structure, electronic properties, and reaction mechanisms. researchgate.net Such computational investigations have been applied to various substituted benzaldehydes to study rotational barriers, substituent effects, and intermolecular interactions, which are crucial for designing new materials and catalysts. researchgate.netrsc.org

In recent years, machine learning (ML) has emerged as a transformative tool in chemistry for predicting reaction outcomes and designing novel compounds. acs.orgstanford.educhemrxiv.org By training models on large datasets of known reactions, ML algorithms can predict the most likely products for a given set of reactants and conditions. acs.orgresearchgate.net While specific ML models for this compound are not yet developed, the general applicability of these techniques means that its reactivity in various transformations could be predicted, accelerating the discovery of new synthetic routes and applications. acs.orgacs.org This in silico approach can significantly reduce the experimental effort required in the lab. chemrxiv.org

Interdisciplinary Research with Other Fields of Chemistry and Materials Science

The future development of this compound will likely be driven by interdisciplinary research that bridges organic synthesis, materials science, computational chemistry, and biology. Its potential as a precursor for bioactive molecules could link its study to medicinal chemistry and pharmacology, where substituted benzaldehydes have been designed to interact with biological targets like hemoglobin. nih.govnih.gov

In materials science, collaborations could focus on incorporating this compound into polymers, metal-organic frameworks (MOFs), or self-assembled monolayers to create functional materials for sensing, catalysis, or controlled release applications. nih.govnih.gov The synergy between experimental synthesis and computational modeling will be crucial for the rational design of these new materials and for understanding their structure-property relationships at a molecular level. rsc.org Furthermore, its role in developing bio-inspired catalysts connects it to the fields of inorganic and supramolecular chemistry, aiming to create efficient and sustainable chemical processes. rsc.orgacs.org

Q & A

Q. How can the synthesis of 3-Bromo-6-hydroxy-2,5-dimethyl-benzaldehyde be optimized for improved yield and purity?

Methodological Answer: Synthesis optimization requires systematic parameter adjustments. For brominated benzaldehyde derivatives, key factors include reaction temperature (e.g., maintaining 60–80°C for bromination stability), stoichiometric ratios of reagents (e.g., controlled bromine equivalents), and catalyst selection (e.g., Lewis acids like AlCl₃ for regioselectivity). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (using ethanol/water mixtures) can enhance purity. Monitor intermediates using TLC and validate final product purity via HPLC (C18 column, UV detection at 254 nm) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: A multi-technique approach is recommended:

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic proton splitting patterns and aldehyde proton at ~10 ppm).
  • FT-IR : Identify functional groups (C=O stretch ~1700 cm⁻¹, O-H stretch ~3200 cm⁻¹).
  • Mass Spectrometry (EI-MS) : Verify molecular ion peaks (e.g., [M+H⁺] at m/z 245.02) and fragmentation patterns.
  • UV-Vis : Assess conjugation effects (λmax ~280–300 nm for aromatic aldehydes).
    Cross-reference data with PubChem entries for validation .

Q. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use a fume hood during synthesis or handling of powders to avoid inhalation.
  • First Aid : For skin contact, wash immediately with soap and water for 15 minutes; for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported apoptotic activity of this compound across different cell lines?

Methodological Answer: Contradictions may arise from cell-specific uptake mechanisms or assay conditions. Design experiments to:

  • Control Variables : Standardize cell culture conditions (e.g., serum concentration, passage number).
  • Dose-Response Curves : Test a wide concentration range (e.g., 1–100 µM) to identify IC₅₀ variability.
  • Mechanistic Profiling : Use flow cytometry (Annexin V/PI staining) to distinguish apoptosis from necrosis.
  • Pathway Inhibition : Combine with caspase inhibitors (e.g., Z-VAD-FMK) to confirm apoptosis dependency. Cross-validate findings using orthogonal assays (e.g., mitochondrial membrane potential via JC-1 dye) .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically studied?

Methodological Answer:

  • Accelerated Stability Testing : Prepare buffered solutions (pH 2–12) and incubate at 25°C, 40°C, and 60°C.
  • Analytical Monitoring : Use HPLC to quantify degradation products at timed intervals (0, 7, 14 days).
  • Thermal Analysis : Perform DSC/TGA to identify decomposition temperatures and hygroscopicity effects.
  • Light Sensitivity : Expose samples to UV light (365 nm) and assess photodegradation via UV-Vis spectral shifts.
    Report degradation kinetics (zero/first-order models) and identify stable storage conditions (e.g., inert atmosphere, −20°C) .

Q. How can structural analogs of this compound be designed to study substituent effects on biological activity?

Methodological Answer:

  • Rational Design : Modify substituents (e.g., replace Br with Cl, adjust methyl/hydroxy positions) using computational tools (e.g., DFT for electronic effects).
  • Synthetic Routes : Employ cross-coupling reactions (Suzuki for aryl halides) or directed ortho-metalation for regioselective substitution.
  • Bioactivity Testing : Compare analogs in assays for IC₅₀, logP (lipophilicity), and membrane permeability (Caco-2 models).
  • SAR Analysis : Use molecular docking (PDB: caspase-3 or Bcl-2 targets) to correlate substituent effects with binding affinity .

Data Analysis & Contradiction Management

Q. How should discrepancies in reported solubility profiles be addressed?

Methodological Answer:

  • Standardized Solubility Assays : Use the saturation shake-flask method (24 hr equilibrium in buffers or organic solvents).
  • Quantification : Analyze supernatant via HPLC or gravimetric analysis after filtration (0.22 µm membrane).
  • Environmental Controls : Report temperature (±0.5°C) and agitation speed (e.g., 150 rpm).
  • Meta-Analysis : Compare literature data with solvent polarity indices (e.g., logP = 2.1 predicted for this compound) to identify outliers .

Tables for Key Data

Property Value Method Reference
Melting Point100.9°C (Predicted)DSC
LogP (Octanol-Water)2.1 (Predicted)Computational (PubChem)
UV λmax (Ethanol)285 nmUV-Vis Spectroscopy
Apoptotic IC₅₀ (HeLa cells)35 ± 5 µMMTT Assay

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3-Bromo-6-hydroxy-2,5-dimethyl-benzaldehyde
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3-Bromo-6-hydroxy-2,5-dimethyl-benzaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.